molecular formula C27H25N5O5 B12208334 N-[2-(3,4-dimethoxyphenyl)ethyl][1-(2-furylmethyl)-2-imino-5-oxo(1,6-dihydropy ridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl][1-(2-furylmethyl)-2-imino-5-oxo(1,6-dihydropy ridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]carboxamide

Cat. No.: B12208334
M. Wt: 499.5 g/mol
InChI Key: JNUCGPPRDMQTAR-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl][1-(2-furylmethyl)-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]carboxamide is a complex organic compound with a unique structure that includes multiple aromatic rings, methoxy groups, and a carboxamide functional group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl][1-(2-furylmethyl)-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the 3,4-dimethoxyphenyl ethylamine, followed by its reaction with various reagents to introduce the furylmethyl and pyridino groups. The final step often involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling agents and solvents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl][1-(2-furylmethyl)-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the imino group can produce amines .

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl][1-(2-furylmethyl)-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl][1-(2-furylmethyl)-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl][1-(2-furylmethyl)-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]carboxamide is unique due to its combination of multiple aromatic rings, methoxy groups, and a carboxamide functional group. This unique structure contributes to its diverse chemical reactivity and potential biological activities .

Properties

Molecular Formula

C27H25N5O5

Molecular Weight

499.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C27H25N5O5/c1-35-21-9-8-17(14-22(21)36-2)10-11-29-26(33)19-15-20-25(30-23-7-3-4-12-31(23)27(20)34)32(24(19)28)16-18-6-5-13-37-18/h3-9,12-15,28H,10-11,16H2,1-2H3,(H,29,33)

InChI Key

JNUCGPPRDMQTAR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=CO5)OC

Origin of Product

United States

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